4,6-Dibromo-2,1,3-benzoxadiazole CAS 769-56-2 properties
4,6-Dibromo-2,1,3-benzoxadiazole CAS 769-56-2 properties
An In-Depth Technical Guide to 4,6-Dibromo-2,1,3-benzoxadiazole (CAS 769-56-2): Properties, Synthesis, and Applications
Abstract
4,6-Dibromo-2,1,3-benzoxadiazole, also known as 4,6-dibromobenzofurazan, is a halogenated heterocyclic compound featuring a fused benzene and oxadiazole ring system. The strategic placement of two bromine atoms on the benzene ring transforms this molecule into a highly versatile and synthetically crucial building block. The electron-withdrawing nature of the benzoxadiazole core, coupled with the reactive carbon-bromine bonds, makes it a valuable precursor for creating complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic approach, details its chemical reactivity in key cross-coupling reactions, and explores its applications in the fields of medicinal chemistry and materials science, supported by established safety and handling protocols.
Core Physicochemical Properties
A summary of the fundamental properties of 4,6-Dibromo-2,1,3-benzoxadiazole is presented below. This data is essential for its handling, characterization, and use in quantitative experimental design.
| Property | Value | Reference |
| CAS Number | 769-56-2 | |
| Molecular Formula | C₆H₂Br₂N₂O | |
| Molecular Weight | 277.9 g/mol | |
| Melting Point | 70-71 °C | |
| Purity | ≥95% (typical) | |
| InChI Key | CWWZUAXJZKSULT-UHFFFAOYSA-N | |
| Appearance | White to light yellow crystalline powder | [1][2] |
Spectroscopic Profile
While specific spectral data for this exact isomer is not detailed in the provided literature, a predictive profile can be established based on its structure and data from analogous compounds.
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¹H NMR: The molecule possesses two aromatic protons at the C5 and C7 positions. Due to their meta-relationship, they are expected to appear in the aromatic region of the spectrum as two distinct doublets, exhibiting a small meta-coupling constant (⁴J H-H) of approximately 2-3 Hz.
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¹³C NMR: Four unique signals are expected in the aromatic region, corresponding to the four non-equivalent carbon atoms of the benzene ring.
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Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for a dibrominated compound. The molecular ion peak (M) will be accompanied by M+2 and M+4 peaks with a relative intensity ratio of approximately 1:2:1, which is a definitive signature of the presence of two bromine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for aromatic C-H stretching, C=C and C=N ring stretching, and N-O bond vibrations, consistent with the benzoxadiazole framework.
Synthesis and Mechanistic Pathway
The synthesis of substituted benzoxadiazoles typically originates from the corresponding ortho-substituted anilines. For 4,6-dibromo-2,1,3-benzoxadiazole, a plausible and efficient synthetic route involves the cyclization of a pre-brominated precursor, such as 3,5-dibromo-2-nitroaniline. This pathway ensures precise control over the regiochemistry of the bromine atoms.
The key transformation is the reductive cyclization of the nitroaniline. This can proceed through an intermediate N-oxide, which is subsequently deoxygenated to yield the final benzoxadiazole ring.
Caption: Proposed synthesis of 4,6-Dibromo-2,1,3-benzoxadiazole.
Representative Experimental Protocol: Two-Step Synthesis
This protocol is a representative methodology based on established syntheses of related benzoxadiazole derivatives[3][4].
Step 1: Synthesis of 4,6-Dibromo-2,1,3-benzoxadiazole N-oxide
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Dissolve 3,5-dibromo-2-nitroaniline in a suitable solvent system, such as diethyl ether and an aqueous solution of a strong base (e.g., KOH).
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Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to facilitate the reaction between the organic and aqueous phases[3].
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Cool the mixture in an ice bath and add a solution of sodium hypochlorite (NaOCl) dropwise with vigorous stirring. The hypochlorite acts as the oxidizing agent to induce cyclization.
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Allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
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Perform an aqueous workup by separating the organic layer, extracting the aqueous layer with a suitable solvent (e.g., CH₂Cl₂), and combining the organic fractions.
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide intermediate.
Step 2: Deoxygenation to 4,6-Dibromo-2,1,3-benzoxadiazole
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Dissolve the crude N-oxide intermediate from the previous step in an inert, high-boiling solvent such as xylene or toluene.
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Add a deoxygenating agent, typically a phosphine reagent like triphenylphosphine (PPh₃), to the solution[3].
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Heat the reaction mixture to reflux for several hours. The PPh₃ abstracts the oxygen atom from the N-oxide, forming triphenylphosphine oxide and the desired benzoxadiazole.
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Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford pure 4,6-Dibromo-2,1,3-benzoxadiazole.
Chemical Reactivity and Synthetic Utility
The primary value of 4,6-Dibromo-2,1,3-benzoxadiazole in synthetic chemistry lies in the reactivity of its two C-Br bonds. These sites are susceptible to a wide range of palladium-catalyzed cross-coupling reactions, enabling the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds. This functionality allows for the systematic modification and extension of the molecular structure.
Caption: Key cross-coupling reactions of the title compound.
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Suzuki-Miyaura Coupling: Reacting with aryl or heteroaryl boronic acids (or esters) under palladium catalysis provides a powerful method for synthesizing 4,6-diaryl-2,1,3-benzoxadiazoles. These products are often investigated for their unique photophysical properties.
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Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper(I) complexes, yields 4,6-di(alkynyl) derivatives[3]. This reaction is instrumental in creating extended π-conjugated systems for materials science applications.
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Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide variety of primary or secondary amines. It is a cornerstone reaction in medicinal chemistry for accessing novel amine derivatives with potential biological activity.
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Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the benzoxadiazole ring can activate the C-Br bonds towards nucleophilic attack, particularly with strong nucleophiles, providing an alternative to metal-catalyzed reactions[5].
Applications in Research and Drug Development
The benzoxazole and benzoxadiazole scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds[6][7].
Medicinal Chemistry
The 4,6-dibromo-2,1,3-benzoxadiazole core serves as a versatile starting point for the synthesis of compound libraries targeting various therapeutic areas. Derivatives of the parent scaffold have demonstrated a wide spectrum of pharmacological activities, including:
The ability to easily diversify the core at the 4- and 6-positions through the cross-coupling reactions described above allows researchers to rapidly explore structure-activity relationships (SAR) and optimize compounds for potency and selectivity.
Materials Science
In materials science, the 2,1,3-benzothiadiazole and its oxygen analogue, benzoxadiazole, are widely used as electron-acceptor units in the design of organic semiconductors[2].
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Organic Photovoltaics (OPVs): The dibromo intermediate is used to synthesize low band gap conjugated polymers where the benzoxadiazole unit is alternated with electron-donating moieties. This donor-acceptor architecture is critical for efficient light absorption and charge separation in solar cells[2].
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Organic Light-Emitting Diodes (OLEDs): The strong fluorescence and tunable electronic properties of benzoxadiazole derivatives make them excellent candidates for emissive materials in OLEDs[4]. The dibromo precursor allows for the attachment of various chromophores to tune the emission color and improve quantum efficiency.
Safety and Handling
As with any halogenated aromatic compound, proper safety precautions are mandatory when handling 4,6-Dibromo-2,1,3-benzoxadiazole. The following guidelines are based on safety data for structurally related chemicals[10][11][12][13].
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Hazard Identification: May be toxic if swallowed, inhaled, or in contact with skin[11]. Causes skin irritation and serious eye irritation[10][12]. May cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.
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Engineering Controls: All handling of the solid powder or its solutions should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors[10].
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and incompatible materials[13].
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4,6-Dibromo-2,1,3-benzoxadiazole (CAS 769-56-2) is a synthetically valuable intermediate whose importance is derived from the combination of an electron-deficient heterocyclic core and two strategically placed, reactive bromine atoms. This structure provides a robust platform for generating molecular complexity through a variety of reliable cross-coupling reactions. Its utility as a foundational building block continues to drive innovation in the development of novel therapeutics and advanced functional materials for organic electronics, making it a compound of significant interest to researchers across the chemical sciences.
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Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. National Institutes of Health (NIH). [Link]
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Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([3][14]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. (2020). [Link]
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Phenoxy-Benzothiadiazole Donor-Acceptor Compounds Exhibit Solvatochromic Fluorescence and Are Precursors to Open-Shell Phenoxyl. ChemRxiv. [Link]
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2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
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Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]
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